molecular formula C15H14O2 B040908 3-(3-Phenoxyphenyl)propanal CAS No. 122801-83-6

3-(3-Phenoxyphenyl)propanal

Cat. No. B040908
M. Wt: 226.27 g/mol
InChI Key: IAFFBDLQWKQKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-(3-Phenoxyphenyl)propanal, there are related studies on the synthesis of 3-Phenoxybenzoic acid derivatives . These compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Scientific Research Applications

  • Medicinal Applications :

    • 1-Phenyl-3(4-methoxyphenyl)-2-propenone, a related compound, shows potential as a protease kinase inhibitor, useful in breast cancer and anti-malarial treatments (R. H. et al., 2021).
    • Derivatives of 1-phenoxy-3-amino-propane-2-ol have been found effective for treating and prophylaxis of heart diseases due to their beta-adrenalytic or anti-arythmic properties (M. Griffin, 2001).
    • 3-(4-Phenoxyphenyl)-1H-pyrazoles act as potent state-dependent sodium channel blockers, beneficial for neurological conditions (Ji Yang et al., 2004).
    • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one exhibits potent antitumor activity by up-regulating the p21 gene, showing promise as an anticancer agent (L. Joseph & Lakshmi Ps, 2021).
  • Materials Science :

    • Phloretic acid, similar in structure, is used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation, important in polymer chemistry (Acerina Trejo-Machin et al., 2017).
    • P3HT/PCBM blends, involving phenolic structures, show potential for high-efficiency polymer photovoltaic cells (M. Dang et al., 2011).
  • Environmental Studies :

properties

IUPAC Name

3-(3-phenoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFFBDLQWKQKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560667
Record name 3-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxyphenyl)propanal

CAS RN

122801-83-6
Record name 3-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Song, R Merceron, B Gracia… - Journal of Medicinal …, 2018 - ACS Publications
In recent years, thymidylate kinase (TMPK), an enzyme indispensable for bacterial DNA biosynthesis, has been pursued for the development of new antibacterial agents including …
Number of citations: 27 pubs.acs.org

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